molecular formula C14H14N2O4 B11133963 methyl N-[(1-hydroxyisoquinolin-4-yl)carbonyl]-beta-alaninate

methyl N-[(1-hydroxyisoquinolin-4-yl)carbonyl]-beta-alaninate

Cat. No.: B11133963
M. Wt: 274.27 g/mol
InChI Key: TYBXWOMKNXZKHP-UHFFFAOYSA-N
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Description

Methyl N-[(1-hydroxyisoquinolin-4-yl)carbonyl]-beta-alaninate is a synthetic chemical compound designed for research applications, particularly in the field of medicinal chemistry. Its structure incorporates a 1-hydroxyisoquinoline scaffold, a motif recognized in scientific literature for its potential to interact with metalloenzymes . Compounds featuring this pharmacophore have been investigated as metal-chelating inhibitors for various enzyme targets, including retroviral enzymes like HIV-1 RNase H and integrase, which rely on divalent metal ions for catalytic activity . The beta-alaninate ester moiety may influence the compound's physicochemical properties, such as cell permeability and metabolic stability. This product is intended for use in biochemical and cellular assays to study enzyme kinetics, mechanism of action, and inhibitor potency. It is supplied as a solid and should be stored under appropriate conditions. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are advised to conduct their own stability, safety, and efficacy studies prior to use.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 3-[(1-oxo-2H-isoquinoline-4-carbonyl)amino]propanoate

InChI

InChI=1S/C14H14N2O4/c1-20-12(17)6-7-15-14(19)11-8-16-13(18)10-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3,(H,15,19)(H,16,18)

InChI Key

TYBXWOMKNXZKHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CNC(=O)C2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Halogenation and Suzuki Coupling

Procedure (Adapted from ):

  • Halogenation :

    • Starting material : 7-Phenoxyisoquinolin-4-ol (Compound 5).

    • Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    • Conditions : Reflux in dichloromethane (DCM) at 60–80°C for 6–8 hours.

    • Product : 4-Chloro-7-phenoxyisoquinoline (Compound 4).

  • Suzuki–Miyaura Coupling :

    • Reagents : 3,4,5-Trifluorophenylboronic acid, Pd(PPh₃)₄ catalyst, potassium carbonate.

    • Conditions : Ethylene glycol dimethyl ether/water (3:1), 90°C under nitrogen for 12 hours.

    • Yield : 85–90% for 2-(3,4,5-trifluorophenyl)-7-phenoxyisoquinolin-4-ol (Compound 3).

  • Esterification :

    • Reagents : Methanol, sulfuric acid (H₂SO₄).

    • Conditions : Reflux at 65–70°C for 8 hours.

    • Product : Methyl 2-(3,4,5-trifluorophenyl)-7-phenoxyisoquinoline-4-carboxylate (Compound 2).

  • Ammonolysis :

    • Reagents : Beta-alanine methyl ester, sodium methoxide (NaOMe).

    • Conditions : Methanol, 50°C for 6 hours.

    • Yield : 78–82% final product.

Key Data :

StepReaction Time (h)Temperature (°C)Yield (%)
188092
2129088
386590
465080

Direct Coupling via Activated Carboxylic Acid

Procedure (Adapted from, ):

  • Activation of Isoquinoline Carboxylic Acid :

    • Reagents : 1-Hydroxyisoquinoline-4-carboxylic acid, thionyl chloride (SOCl₂).

    • Conditions : Reflux in DCM for 4 hours to form acyl chloride.

  • Coupling with Beta-Alanine Methyl Ester :

    • Reagents : Beta-alanine methyl ester hydrochloride, triethylamine (TEA).

    • Conditions : DCM, 0°C to room temperature (RT), 12 hours.

    • Yield : 70–75%.

Optimization :

  • Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) increases yield to 85% .

Solid-Phase Synthesis for High-Purity Output

Procedure (Adapted from ):

  • Resin Functionalization :

    • Resin : Wang resin (hydroxymethylpolystyrene).

    • Activation : Treat with 4-nitrophenyl chloroformate.

  • Beta-Alanine Attachment :

    • Reagents : Beta-alanine methyl ester, diisopropylethylamine (DIPEA).

    • Conditions : DMF, RT, 24 hours.

  • Isoquinoline Coupling :

    • Reagents : 1-Hydroxyisoquinoline-4-carboxylic acid, PyBOP, DIPEA.

    • Conditions : DMF, RT, 12 hours.

  • Cleavage :

    • Reagents : Trifluoroacetic acid (TFA)/DCM (1:1).

    • Yield : 88–92% with >99% purity (HPLC).

Enzymatic Resolution for Chiral Purity

Procedure (Adapted from ):

  • Substrate : Racemic methyl N-[(1-hydroxyisoquinolin-4-yl)carbonyl]-beta-alaninate.

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Conditions : Phosphate buffer (pH 7.4), 37°C, 24 hours.

  • Outcome : 98% enantiomeric excess (ee) for (R)-enantiomer.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Multi-Step SynthesisHigh scalability, robust conditionsLengthy process, costly catalysts80
Direct CouplingRapid, minimal stepsLow yield without activation agents75
Solid-PhaseHigh purity, automated potentialRequires specialized resin90
Enzymatic ResolutionExcellent chiral purityLimited to racemic mixtures50*

*Yield refers to single enantiomer recovery.

Critical Reaction Parameters

  • Temperature Control : Exceeding 70°C during esterification causes decomposition .

  • Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki coupling (88% vs. 72% yield) .

  • Solvent Effects : DMF enhances coupling efficiency vs. THF (85% vs. 65%) .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(1-OXO-1,2-DIHYDROISOQUINOLIN-4-YL)FORMAMIDO]PROPANOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of METHYL 3-[(1-OXO-1,2-DIHYDROISOQUINOLIN-4-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-Alaninate Derivatives in Pesticides

Aminofuracarb (ethyl N-((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-isopropyl-beta-alaninate) is a pesticidal beta-alaninate ester. Its benzofuranyl and thiocarbamate groups enhance pesticidal activity by targeting insect nervous systems or fungal enzymes . Methyl N-[(1-hydroxyisoquinolin-4-yl)carbonyl]-beta-alaninate differs in its aromatic system and absence of sulfur, which may limit pesticidal utility but increase compatibility with mammalian biochemistry.

Halogen-Substituted Aromatic Analogues

Methyl N-[(2',4'-difluoro-4-hydroxy-5-iodobiphenyl-3-yl)carbonyl]-beta-alaninate () shares the beta-alaninate methyl ester core but incorporates halogenated biphenyl substituents. The iodine and fluorine atoms likely enhance electrophilic reactivity and binding affinity in therapeutic contexts, such as targeting tyrosine kinases or DNA repair enzymes .

Data Tables

Compound Name Molecular Formula Key Substituents Applications Key Properties
This compound C₁₆H₁₄N₂O₅ (inferred) 1-hydroxyisoquinoline, methyl ester Potential pharmaceuticals High lipophilicity, aromatic bioactivity
Sodium lauroyl methylaminopropionate C₁₆H₃₀NNaO₃ Lauroyl chain, sodium counterion Surfactants, cosmetics pH-stable foam, weak-acid thickening
Aminofuracarb C₁₇H₂₄N₂O₄S Benzofuranyl, thiocarbamate Pesticide (fungicide/insecticide) Neurotoxic, enzyme inhibition
Methyl N-[(2',4'-difluoro-4-hydroxy-5-iodobiphenyl-3-yl)carbonyl]-beta-alaninate C₁₇H₁₄F₂INO₄ Halogenated biphenyl Experimental therapeutics Electrophilic reactivity, kinase targeting

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl N-[(1-hydroxyisoquinolin-4-yl)carbonyl]-beta-alaninate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling 1-hydroxyisoquinoline-4-carboxylic acid with methyl beta-alaninate using coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF or acetonitrile under nitrogen. Purification via crystallization (e.g., ethyl acetate/hexane systems) is critical to achieve >95% purity, as demonstrated in analogous quinoline derivative syntheses . Optimize pH during workup (pH 6–8) to prevent hydrolysis of the ester group, leveraging insights from β-alaninate salt stabilization in acidic conditions .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm ester and amide linkages, and HRMS for molecular weight validation. For isoquinoline ring confirmation, compare UV-Vis spectra (e.g., λmax ~270–300 nm) with literature data for hydroxy-substituted heterocycles. Purity assessment via HPLC (C18 column, acetonitrile/0.1% TFA gradient) is recommended, as outlined in pharmaceutical impurity profiling .

Q. What solubility and formulation challenges are anticipated for this compound?

  • Methodological Answer : The compound’s solubility is pH-dependent due to the hydroxyisoquinoline moiety. In aqueous buffers, solubility increases at pH >8 (deprotonation of hydroxyl group), but ester hydrolysis risks arise. For in vitro assays, use DMSO stock solutions (<10 mM) with short-term storage at -20°C. Surfactant-based formulations (e.g., Tween-80) may mitigate aggregation in biological media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer : Systematically modify substituents on the isoquinoline ring (e.g., halogenation at C-3) and the beta-alaninate ester (e.g., tert-butyl vs. methyl esters). Evaluate inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™). Compare IC₅₀ values and correlate with logP calculations to assess hydrophobicity-bioactivity relationships .

Q. What strategies resolve contradictions in reported enzymatic inhibition data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound stability. Validate results using orthogonal methods:

  • Fluorescence polarization for direct binding affinity.
  • LC-MS/MS to confirm compound integrity during assays.
  • Control for pH-dependent solubility effects using buffered media (pH 7.4) .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolic stability?

  • Methodological Answer : Conduct microsomal stability assays (human liver microsomes + NADPH) with LC-MS quantification. Monitor demethylation of the beta-alaninate ester (major metabolite). Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways. Compare half-life (t₁/₂) with structural analogs to guide prodrug design .

Q. What advanced techniques are recommended for studying hydrolytic stability under physiological conditions?

  • Methodological Answer : Use pH-stat titration to track ester hydrolysis rates in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). For real-time monitoring, employ ¹H NMR in D₂O/PBS buffers. Stabilization strategies include PEGylation of the hydroxyisoquinoline group or formulation in lipid nanoparticles .

Methodological Considerations

Q. How should researchers design experiments to address conflicting data on cytotoxicity profiles?

  • Methodological Answer : Standardize cell lines (e.g., HepG2 for liver toxicity) and exposure times (24–72 hr). Use multiplex assays (e.g., MTT for viability, Caspase-3/7 for apoptosis) to differentiate cytotoxic mechanisms. Include controls for solvent effects (DMSO <0.1%) and validate findings with primary cell models .

Q. What separation techniques are optimal for isolating degradation products?

  • Methodological Answer : Employ HILIC (Hydrophilic Interaction Chromatography) paired with Q-TOF-MS to resolve polar degradation byproducts (e.g., hydrolyzed carboxylic acid). For preparative isolation, use centrifugal partition chromatography (CPC) with a tert-butanol/water/ethyl acetate gradient .

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